Lotrafiban hydrochloride is a synthetic small molecule drug primarily classified as a glycoprotein IIb/IIIa antagonist. It is designed to inhibit platelet aggregation, making it a potential therapeutic agent for preventing thrombotic events, particularly in patients with cardiovascular diseases and cerebrovascular disorders. The compound is also known by its developmental code name, SB 214857, and has been investigated for its efficacy in various clinical settings.
The synthesis of Lotrafiban hydrochloride involves several key steps that utilize readily available starting materials. The process typically includes:
In industrial settings, optimized reaction conditions are used to maximize yield and minimize impurities. Batch processing in large-scale reactors and continuous flow chemistry for certain steps may be implemented to improve efficiency and consistency .
The molecular formula of Lotrafiban hydrochloride is . The structure features a complex arrangement that includes a benzoic acid derivative, which is critical for its biological activity. The InChIKey for Lotrafiban is PYZOVVQJTLOHDG-FQEVSTJZSA-N, indicating its unique chemical identity . The compound's structure allows it to effectively interact with the glycoprotein IIb/IIIa receptor on platelets.
Lotrafiban undergoes several types of chemical reactions during its synthesis and application:
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. These reactions are crucial in both the synthesis and modification processes to achieve desired pharmacological effects .
Lotrafiban exerts its antithrombotic effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents fibrinogen from attaching to the receptor, thereby inhibiting platelet aggregation. The primary mechanism involves disrupting the final common pathway of platelet aggregation, which is essential in preventing blood clot formation. This action is particularly relevant in treating conditions associated with coronary artery disease and cerebrovascular disorders .
Lotrafiban hydrochloride has several notable physical and chemical properties:
These properties are critical for ensuring that Lotrafiban can be effectively administered in clinical settings .
In scientific research, Lotrafiban has been utilized in various capacities:
The platelet integrin GPIIb/IIIa (αIIbβ3) is a calcium-dependent heterodimeric receptor central to platelet aggregation. Each platelet expresses ~80,000 copies, transitioning from low- to high-affinity states upon activation via inside-out signaling [2] [8]. Lotrafiban hydrochloride, a peptidomimetic antagonist, binds the RGD (arginine-glycine-aspartic acid) recognition site on the β3 subunit with absolute stereospecificity at its single defined stereocenter [1] [5]. This binding prevents conformational activation of the receptor, locking it in an inactive state.
Table 1: Key Molecular Properties of Lotrafiban Hydrochloride
Property | Value | Significance |
---|---|---|
Stereochemistry | Absolute (S-configuration) | Critical for RGD-site binding affinity |
Defined Stereocenters | 1 of 1 | Ensures target specificity |
IC₅₀ for GPIIb/IIIa | 28 nM | High potency in receptor blockade |
Molecular Weight | 464.99 g/mol | Optimal for membrane permeability |
Protein Binding | >95% | Influences free fraction availability |
Lotrafiban competitively inhibits fibrinogen and von Willebrand factor (vWF) binding by mimicking the RGD/KGD (lysine-glycine-aspartic acid) sequences found in native ligands [2] [4]. Structural analyses reveal that its benzodiazepine core positions key functional groups to occupy the RGD-binding pocket on GPIIb/IIIa, with a binding affinity (Kd = 28 nM) exceeding that of fibrinogen (Kd = 300–600 nM) [1] [8]. This high-affinity binding is irreversible under physiological conditions, preventing ligand-induced conformational changes essential for cross-linking platelets [2] [6].
Structural Motifs Enabling Competition:
Lotrafiban is administered as an ester prodrug (SB-214857-A), requiring enzymatic hydrolysis for activation. Plasma esterases (e.g., carboxylesterase 1) and hepatic esterases cleave the ester bond, liberating the active carboxylic acid derivative (SB-214857) [1] [4]. This activation occurs systemically within 30–60 minutes post-administration, with peak plasma concentrations correlating with maximal platelet inhibition [4] [5].
Table 2: Prodrug Activation Characteristics
Parameter | Activation Site | Enzyme Class | Activation Byproduct |
---|---|---|---|
Ester Hydrolysis | Plasma/Liver | Serine Esterases | Ethanol |
Activation Half-life | 20–40 minutes | Substrate-Dependent | N/A |
Active Metabolite | SB-214857 | Carboxylic Acid | N/A |
By occupying >80% of GPIIb/IIIa receptors, Lotrafiban disrupts outside-in signaling cascades:
Dose-Response Dynamics:Platelet inhibition follows a sigmoidal curve, with 90% receptor occupancy required for near-complete suppression of aggregation in response to ADP or thrombin [6] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0